molecular formula C17H16O5 B6408164 2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261994-34-6

2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6408164
CAS RN: 1261994-34-6
M. Wt: 300.30 g/mol
InChI Key: IWKRVNIIELWFMT-UHFFFAOYSA-N
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Description

2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid (ECP-5-MBA) is a compound that belongs to the class of organic compounds known as benzoic acid derivatives. It is a white crystalline solid with a molecular weight of 278.29 g/mol. ECP-5-MBA is used in a variety of scientific applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it is a versatile and useful compound for a variety of reactions. In addition, it is used in drug discovery due to its ability to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2). It is also used in biochemistry for its ability to inhibit the enzyme acetylcholinesterase (AChE).

Mechanism of Action

2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has several mechanisms of action. In terms of organic synthesis, it acts as an electrophile, which is a compound that can donate electrons to other molecules. In drug discovery, it acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. In biochemistry, it acts as an inhibitor of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has several biochemical and physiological effects. In terms of drug discovery, it has been shown to inhibit the production of prostaglandins, which are hormones involved in inflammation and pain. In terms of biochemistry, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved memory.

Advantages and Limitations for Lab Experiments

2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and easy to obtain. However, it can be difficult to work with due to its low solubility in water. Additionally, it can be toxic if ingested or inhaled, so proper safety precautions must be taken when working with it.

Future Directions

There are several potential future directions for research involving 2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, 95%. One potential direction is to explore its use as an inhibitor of other enzymes, such as protein kinases. Additionally, it could be used to study the effects of acetylcholine on the body, as it has been shown to increase levels of this neurotransmitter. Additionally, it could be used to study the effects of prostaglandins on the body, as it has been shown to inhibit their production. Finally, it could be used to study the effects of other organic compounds, as it is a versatile reagent for a variety of reactions.

Synthesis Methods

2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods. The most common method is called the Williamson ether synthesis. This involves the reaction of 4-ethoxycarbonylphenol and 5-methoxybenzoic acid in the presence of an acid catalyst. The product of the reaction is 2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, 95%.

properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-3-22-17(20)12-6-4-11(5-7-12)14-9-8-13(21-2)10-15(14)16(18)19/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKRVNIIELWFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691409
Record name 4'-(Ethoxycarbonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid

CAS RN

1261994-34-6
Record name 4'-(Ethoxycarbonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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